

An In-depth Technical Guide to Hydroxy-PEG24-Boc

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Compound of Interest		
Compound Name:	Hydroxy-PEG24-Boc	
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This technical guide provides a comprehensive overview of **Hydroxy-PEG24-Boc**, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in drug development and bioconjugation. This document details the physicochemical properties, synthesis, and applications of this versatile linker, with a focus on its role in advanced therapeutic modalities.

Physicochemical Data of Hydroxy-PEG24-Boc and Related Analogues

The term "**Hydroxy-PEG24-Boc**" generally refers to a 24-unit polyethylene glycol chain with a hydroxyl group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. Several closely related structures are commercially available and used in research. The key quantitative data for these molecules are summarized below.

Property	N-Boc-PEG24-alcohol / Boc-NH-PEG24-OH	Hydroxy-PEG24-t-butyl ester
Molecular Weight	1174.4 g/mol / 1174.41 g/mol [1][2]	1203.5 g/mol
Molecular Formula	C53H107NO26[3]	C55H110O27
Purity	≥95% - 97%[1][2][4]	97%
Storage Condition	-20°C[4]	-20°C



Core Applications in Drug Development

Hydroxy-PEG24-Boc linkers are instrumental in modern drug development due to their ability to connect different molecular entities while imparting favorable physicochemical properties. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, which can improve their pharmacokinetic profiles.[4][5]

Key applications include:

- PROteolysis TArgeting Chimeras (PROTACs): These linkers are crucial in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7] The PEG linker connects a target-binding molecule to an E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[7][8]
- Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a
 monoclonal antibody, enabling targeted delivery to cancer cells. PEG linkers can enhance
 the solubility and stability of the ADC.[9][10]
- Bioconjugation: The terminal hydroxyl and Boc-protected amine groups allow for controlled, stepwise conjugation to various biomolecules, including proteins, peptides, and oligonucleotides.[11][12]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for the successful application of **Hydroxy-PEG24-Boc** linkers.

Synthesis of Hydroxy-PEG24-CH2-Boc

A common method for synthesizing Hydroxy-PEG24-CH2-Boc involves the selective N-protection of the corresponding amino-alcohol precursor (HO-PEG24-CH2-NH2).[6]

Materials:

- HO-PEG24-CH2-NH2 (1 equivalent)
- Di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents)



- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)[6]

Procedure:

- Reaction Setup: Dissolve HO-PEG24-CH2-NH2 in anhydrous DCM or THF in a roundbottom flask.
- Addition of Base: Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.
- Addition of (Boc)2O: Dissolve (Boc)2O in a minimal amount of the reaction solvent and add it dropwise to the stirring solution.
- Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
 Redissolve the residue in a larger volume of ethyl acetate or DCM.
- Extraction: Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.



 Purification: Purify the crude product by silica gel column chromatography to obtain the pure Hydroxy-PEG24-CH2-Boc.[6]

Deprotection of the Boc Group

The Boc protecting group is typically removed under acidic conditions to yield a free primary amine, which is then available for conjugation.[1][11]

Materials:

- Hydroxy-PEG24-Boc (e.g., N-Boc-PEG24-alcohol)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA) for neutralization
- Diethyl ether for precipitation[11]

Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM.
- Add an excess of TFA to the solution (e.g., 20-50% v/v).[11]
- Stir the reaction mixture at room temperature for 1-2 hours.[11]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the TFA and DCM under reduced pressure.
- The resulting amine salt can be neutralized with a base like DIPEA.
- The deprotected PEG linker can be precipitated and washed with cold diethyl ether.[11]

Conjugation of the Deprotected Amine to a Carboxylic Acid



The free amine can be conjugated to a molecule containing a carboxylic acid using standard peptide coupling reagents to form a stable amide bond.[11]

Materials:

- Deprotected amino-PEG linker
- Carboxylic acid-containing molecule
- Coupling agents (e.g., EDC/NHS, HATU)
- Anhydrous aprotic solvent (e.g., DMF or DMSO)
- Tertiary amine base (e.g., DIPEA)[11]

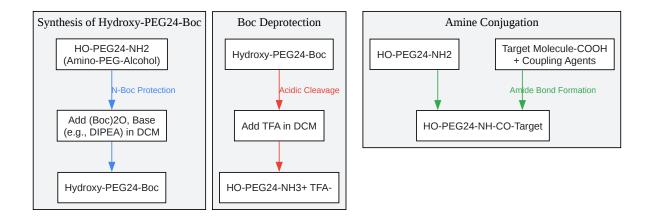
Procedure:

- Dissolve the carboxylic acid-containing molecule in the chosen solvent.
- Add the coupling agents (e.g., EDC and NHS) and stir for 15-30 minutes to activate the carboxylic acid.[11]
- Add the deprotected amino-PEG linker to the activated carboxylic acid solution, followed by the addition of a tertiary amine base like DIPEA.
- Allow the reaction to proceed for several hours to overnight at room temperature.
- Monitor the reaction by an appropriate method (e.g., HPLC).
- Purify the resulting conjugate using techniques like size-exclusion chromatography or reverse-phase HPLC.[11]

Visualizations of Workflows and Pathways

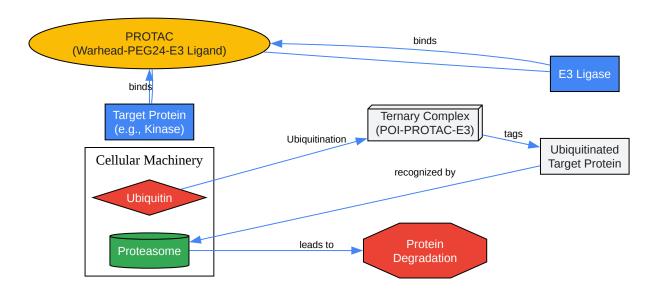
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological concepts.





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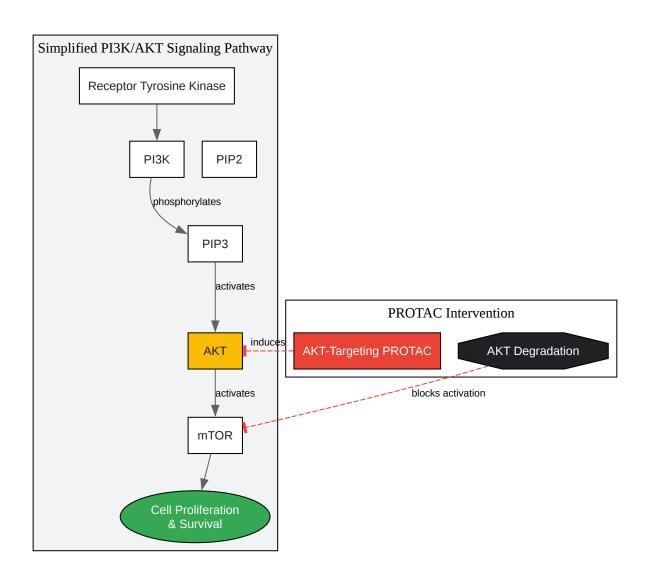
Caption: A generalized experimental workflow for the synthesis, deprotection, and conjugation of **Hydroxy-PEG24-Boc**.





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Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker to induce target protein degradation.



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway via PROTAC-mediated degradation of AKT.

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